molecular formula C16H15FN2O3S B2668708 4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896306-62-0

4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2668708
CAS No.: 896306-62-0
M. Wt: 334.37
InChI Key: ZRZVNLAOBSKKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15FN2O3S and its molecular weight is 334.37. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition and Arthritis Treatment

4-Fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide derivatives have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors. A study highlighted the effectiveness of such compounds, particularly in increasing COX1/COX-2 selectivity, which is crucial for treating conditions like rheumatoid arthritis and osteoarthritis. A derivative, JTE-522, demonstrated potent COX-2 inhibition and is in clinical trials for these conditions (Hashimoto et al., 2002).

Antimicrobial and Anticancer Potential

Another study focused on benzenesulfonamide derivatives and their antimicrobial and anticancer activities. It was found that certain compounds exhibited significant antimicrobial effectiveness and more activity against cancer cell lines compared to standard drugs like carboplatin. This research suggests a promising avenue for developing new antimicrobial and anticancer agents (Kumar et al., 2014).

Carbonic Anhydrase Inhibition

The role of 4-fluoro-benzenesulfonamides in inhibiting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, has also been explored. Compounds like Ro-61-8048 showed high-affinity inhibition of this enzyme, suggesting their potential use in studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Fluorometric Sensing Applications

A pyrazoline derivative of 4-fluoro-benzenesulfonamide has been used for metal ion selectivity in fluorometric detection. This compound demonstrated significant sensitivity to Hg2+ ions, indicating its potential as a selective fluorometric sensor for detecting mercury ions in various applications (Bozkurt & Gul, 2018).

Fluorinated Analogue Development

In a study exploring the synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, researchers developed a fluorinated analogue of valdecoxib. This compound showed promising results for imaging cyclooxygenase-2 using positron emission tomography, an important tool in medical diagnostics (Toyokuni et al., 2005).

Properties

IUPAC Name

4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-12-6-8-15(9-7-12)23(21,22)18-13-10-16(20)19(11-13)14-4-2-1-3-5-14/h1-9,13,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZVNLAOBSKKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.